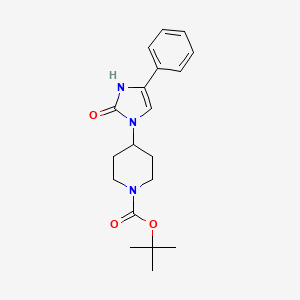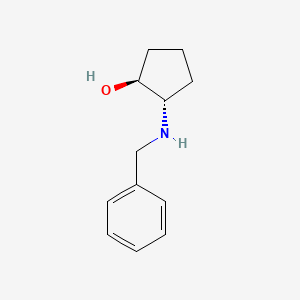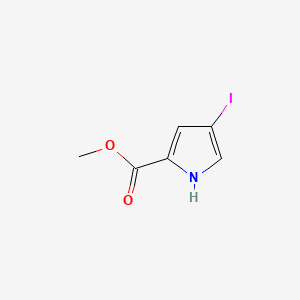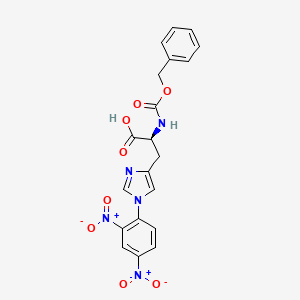
N-(4-Methylphenyl)-N-octylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Separation and Analysis of Metals : Tri-n-octylamine is used in the extraction and mutual separation of vanadium(V), niobium(V), and tantalum(V) from succinate solutions. This process is valuable in analytical chemistry, particularly for spectrophotometric determinations of these metals in various matrices (Shete & Shinde, 1981).
Ion-Selective Electrodes : The substance has been incorporated in ion-selective electrodes (ISEs) for the potentiometric determination of primary amines and amino acid esters. Such electrodes exhibit quick response times and a wide range of functionality, which is essential in sensors and analytical devices (Shvedene et al., 1995).
Chemiluminescence in Liquid Chromatography : In liquid chromatography, a derivative of tri-n-octylamine has been used as a chemiluminescence derivatization reagent for primary and secondary amines. This application is significant in enhancing detection sensitivity and specificity in various analytical procedures (Yoshida et al., 2001).
Study of Monoamine Transporters : Tri-n-octylamine derivatives have been synthesized and their activities evaluated at dopamine and serotonin transporters, using calcium channels as sensors. This research is vital in drug discovery and understanding the functioning of neurotransmitters (Ruchala et al., 2021).
Bioluminescence Technique in Tissue Studies : The deamination of n-octylamine has been studied in various tissues using a new bioluminescence technique. This research provides insights into the enzymatic activities in different tissues and the substrates’ selectivity for monoamine oxidase types A and B (Tenne et al., 1985).
Photovoltaic Properties in Organic Materials : Tri-n-octylamine derivatives have been used in the creation of novel light-sensitive amorphous molecular materials. These materials exhibit photovoltaic properties, which are significant in the field of organic electronics and solar energy conversion (Kinoshita et al., 2001).
Organic Electronics and Conducting Anodes : The compound has been incorporated in studies involving polymeric conducting anodes for small organic transporting molecules. This is relevant in the development of efficient organic electronic devices (Tse et al., 2006).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it may pose to health and the environment.
Zukünftige Richtungen
This involves discussing potential future research directions or applications of the compound.
Eigenschaften
IUPAC Name |
4-methyl-N-octylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-3-4-5-6-7-8-13-16-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWJFEAMVBDZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473541 |
Source


|
| Record name | Benzenamine, 4-methyl-N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-N-octylamine | |
CAS RN |
18977-67-8 |
Source


|
| Record name | Benzenamine, 4-methyl-N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














